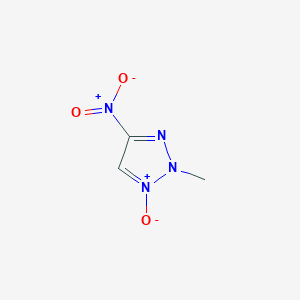![molecular formula C19H14BrN3O4S B11556085 4-[(3-bromobenzyl)oxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11556085.png)
4-[(3-bromobenzyl)oxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a nitrothiophene moiety, and a benzohydrazide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Bromophenyl Methoxy Intermediate: This step involves the reaction of 3-bromophenol with methanol in the presence of a base such as sodium hydroxide to form 3-bromophenyl methoxy.
Synthesis of the Nitrothiophene Intermediate: 4-nitrothiophene-2-carbaldehyde is synthesized through nitration of thiophene followed by formylation.
Condensation Reaction: The final step involves the condensation of the bromophenyl methoxy intermediate with the nitrothiophene intermediate in the presence of benzohydrazide under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The nitrothiophene moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure but with a different position of the nitro group on the thiophene ring.
4-[(3-CHLOROPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE: Chlorine atom instead of bromine in the phenyl group.
4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-AMINOTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE: Amino group instead of nitro group on the thiophene ring.
Properties
Molecular Formula |
C19H14BrN3O4S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methoxy]-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H14BrN3O4S/c20-15-3-1-2-13(8-15)11-27-17-6-4-14(5-7-17)19(24)22-21-10-18-9-16(12-28-18)23(25)26/h1-10,12H,11H2,(H,22,24)/b21-10+ |
InChI Key |
VPTUIDPJBDATLM-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CS3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11556007.png)
![N-({N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11556010.png)
![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)
![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556047.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11556073.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11556079.png)

![1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11556096.png)
